Spinosyn L
Description
Historical Genesis and Discovery of the Spinosyn Family of Natural Products
The discovery of the spinosyn family of natural products originated from a directed fermentation screening program conducted by Lilly Research Laboratories in the early 1980s. This program led to the isolation and identification of a novel species of Actinomyces, subsequently named Saccharopolyspora spinosa, from a soil sample collected in an abandoned sugar mill rum still in the Virgin Islands. wikipedia.orgcotton.orgwikipedia.org Extracts from the fermentation broth of S. spinosa demonstrated significant insecticidal activity against mosquito larvae and southern armyworm larvae. cotton.org
The insecticidal activity was attributed to a family of new, unique macrocyclic lactones, which were subsequently termed spinosyns. cotton.org The initial studies focused on isolating and characterizing the primary components responsible for this activity.
Contextualization of Saccharopolyspora spinosa Fermentation Products
Saccharopolyspora spinosa is an aerobic, Gram-positive actinomycete characterized by its yellowish-pink aerial hyphae and bead-like chains of spores enclosed in a hairy sheath. wikipedia.org The fermentation of S. spinosa in aqueous growth media containing components such as corn solids, soybean flour, and cottonseed flour yields a mixture of closely related compounds known as spinosyns. pagepressjournals.org
The initial wild-type strain of S. spinosa was found to produce a variety of spinosyns, designated A through J. cotton.org These compounds share a generalized structure consisting of a unique tetracyclic ring system attached to two deoxysugars: D-forosamine and tri-O-methyl-L-rhamnose. wikipedia.orgcotton.orgresearchgate.net The variations among the different spinosyns arise from differences in the substitution patterns on the sugars and the tetracyclic ring system, particularly methylation patterns. cotton.org
Classification and Taxonomic Relationships of Spinosyn L within the Spinosyn Congeners
The spinosyn family comprises numerous congeners that differ subtly in their chemical structures. This compound is classified as one of these naturally occurring spinosyn compounds produced by Saccharopolyspora strains.
Primary Natural Metabolite Status of this compound in Saccharopolyspora Strains
While spinosyn A and spinosyn D are typically the major components produced by the wild-type Saccharopolyspora spinosa strain, accounting for approximately 85% and 15% of the mixture known as spinosad, respectively, other spinosyns, including this compound, are produced as minor components. cotton.orggoogle.comoup.com
This compound is specifically recognized as 3'-O-demethyl spinosyn D. Its production in S. spinosa can be influenced by genetic modifications. For instance, biosynthetically blocked mutant strains of S. spinosa, such as those with a non-functional 3'-O-methyltransferase, have been shown to produce this compound along with other related spinosyns like spinosyn J. cotton.org This highlights that while this compound is a natural metabolite, its relative abundance can be altered through genetic manipulation of the producing organism.
Role of this compound as a Precursor or Component in Semisynthetic Spinosoid Derivatives (e.g., Spinetoram)
This compound plays a crucial role as a starting material or component in the production of semisynthetic spinosoid insecticides. A prominent example is Spinetoram (B1464634), a second-generation spinosyn insecticide. pagepressjournals.orgresearchgate.netgoogle.comresearchgate.net
Spinetoram is a mixture of two biologically active components: 3'-O-ethyl-5,6-dihydro spinosyn J and 3'-O-ethyl this compound. google.comresearchgate.netuva.es The production of Spinetoram involves the fermentation of S. spinosa to obtain a mixture containing spinosyn J (major) and this compound (minor), followed by synthetic modifications. lukasiewicz.gov.pl Specifically, this compound is subjected to selective ethylation and hydrogenation to yield 3'-O-ethyl this compound, which is a minor component of Spinetoram. uva.esbioaustralis.com This semisynthetic modification results in enhanced insecticidal activity, faster action, and a broader pest spectrum compared to spinosad. pagepressjournals.orgresearchgate.netbioaustralis.com
The structural difference between this compound and Spinosyn D lies in the absence of a methyl group at the 3'-O position of the rhamnose sugar in this compound. In the synthesis of Spinetoram, this hydroxyl group in this compound is ethylated.
The following table summarizes key information about this compound and related compounds discussed:
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 78135090 | C₄₁H₆₅NO₁₀ | 732.0 | Natural metabolite, precursor for Spinetoram |
| Spinosyn A | 443059 | C₄₁H₆₅NO₁₀ | 731.9 | Major component of Spinosad |
| Spinosyn D | 183094 | C₄₂H₆₇NO₁₀ | 746.0 | Minor component of Spinosad |
| Spinetoram (Mixture) | 53297414 | - | - | Semisynthetic insecticide |
| Spinetoram L | 25217966 | C₄₃H₆₉NO₁₀ | 760.0 | Component of Spinetoram |
Table 1: Key Spinosyn Compounds and Derivatives
Note: Molecular weights are approximate and based on computed properties from PubChem. nih.govnih.govnih.govuni.lunih.gov
The use of this compound as a precursor for Spinetoram exemplifies how minor natural products from microbial fermentation can be utilized and chemically modified to create more potent and commercially valuable derivatives for insect control.
Structure
2D Structure
Properties
CAS No. |
149092-01-3 |
|---|---|
Molecular Formula |
C41H65NO10 |
Molecular Weight |
732.0 g/mol |
IUPAC Name |
15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-25-12-11-13-34(52-36-15-14-33(42(6)7)23(4)48-36)22(3)37(44)32-19-30-28(31(32)20-35(43)50-25)16-21(2)27-17-26(18-29(27)30)51-41-40(47-9)38(45)39(46-8)24(5)49-41/h16,19,22-31,33-34,36,38-41,45H,10-15,17-18,20H2,1-9H3 |
InChI Key |
OGERNURWPFGCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Spinosyn L
Elucidation of the Tetracyclic Macrolactone Core Structure
The core structure of spinosyns, including Spinosyn L, is a 21-carbon polyketide-derived macrocyclic lactone fused to a tetracyclic system. sci-hub.seresearchgate.net This tetracyclic core contains a perhydro-as-indacene moiety. researchgate.netresearchgate.net The biosynthesis of this core involves a type I polyketide synthase and several tailoring enzymes that catalyze intramolecular carbon-carbon bond formations. sci-hub.senih.govscispace.com Key steps in the formation of the tetracyclic core involve carbocyclization reactions catalyzed by enzymes such as SpnF and SpnL. nih.govscispace.com SpnF is a cyclase that catalyzes a transannular [4+2] cycloaddition to form a cyclohexene (B86901) ring within the structure. nih.govscispace.com
Stereochemical Configuration and Chirality of Attached Aminosugars
Forosamine (B98537) Moiety and its Stereochemistry
The forosamine moiety in spinosyns is D-forosamine, an amino sugar. wikipedia.orgsci-hub.seresearchgate.net It is typically attached to the C-17 hydroxyl group of the tetracyclic core. researchgate.net The stereoselective introduction of the forosamine moiety, particularly the formation of the β-glycosidic linkage, is a significant aspect of spinosyn synthesis and biosynthesis. arkat-usa.orgnih.gov Enzymes like SpnP are involved in the transfer of forosamine to the spinosyn aglycone. nih.govacs.org The absolute stereochemistry of the forosamine sugar has been established through methods including hydrolysis of the sugar from the spinosyn structure. cotton.orgresearchgate.net
Tri-O-Methylated Rhamnose Moiety and its Stereochemistry
The second sugar attached to the spinosyn core is a tri-O-methylated rhamnose, specifically tri-O-methyl-L-rhamnose. wikipedia.orgsci-hub.seresearchgate.net This sugar is typically linked to the C-9 hydroxyl group of the tetracyclic macrolactone. researchgate.net The methylation of the hydroxyl groups at the 2', 3', and 4' positions of the rhamnose sugar is carried out by specific O-methyltransferase enzymes, such as SpnH, SpnI, and SpnK, during biosynthesis. sci-hub.senih.gov The L-rhamnose sugar is considered essential for the insecticidal activity of spinosyns, and alterations to this sugar can impact activity. nih.gov
Advanced Spectroscopic and Crystallographic Approaches for Structural Characterization
The complex structure of spinosyns, including this compound, has been extensively characterized using advanced spectroscopic and crystallographic techniques. researchgate.netcotton.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is a primary tool for the structural elucidation of spinosyns. researchgate.netcotton.orgresearchgate.net Both 1D and 2D NMR experiments, such as 1H NMR and 13C NMR, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are used to determine the connectivity of atoms and the relative stereochemistry within the molecule. researchgate.net NMR data provides detailed information about the chemical environment of individual atoms, aiding in the assignment of peaks and the confirmation of the proposed structure. google.comacs.org
Mass Spectrometry (MS) in Structural Confirmation
Data Table: Spectroscopic and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₅NO₁₀ | PubChem nih.gov |
| Molecular Weight | 731.9555 g/mol (average) | Inxight Drugs ncats.io |
| Monoisotopic Mass | 731.46084727 Da | PubChem nih.gov |
| XLogP3 (predicted) | 4.3 | PubChem nih.gov |
| IUPAC Name | (1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.0²,¹⁰.0⁵,⁹]docosa-3,11-diene-13,21-dione | PubChem nih.gov |
| CAS Number | 149092-01-3 | PubChem nih.gov |
X-ray Crystallography for Three-Dimensional Structure Analysis
Direct reports detailing the X-ray crystallography of isolated this compound crystals were not prominently found in the search results. However, the broader class of spinosyns, including the major components like spinosyn A, has been subjected to X-ray crystallographic analysis to elucidate their complex three-dimensional structures cotton.org. These studies on related spinosyns provide insights into the general structural features shared within the family, including the conformation of the macrocyclic lactone ring and the orientation of the attached sugar moieties.
For instance, the structure determination of spinosyn A involved various techniques, including X-ray crystallographic analysis, to establish its structure and stereochemistry cotton.org. Similarly, the crystal structure of the pseudoaglycone of spinosyn A, obtained by hydrolysis of the forosamine sugar, has been determined by X-ray diffraction, revealing details about the conformation of the fused ring systems iucr.org. The fused cyclopentene (B43876) ring in this pseudoaglycone adopts a twisted conformation, while the fused cyclohexene and cyclopentane (B165970) rings are in envelope conformations iucr.org.
Furthermore, X-ray crystallography has been utilized to study the enzymes involved in spinosyn biosynthesis, such as spinosyn rhamnosyl 4'-O-methyltransferase (SpnH) rcsb.orgrcsb.orgebi.ac.uk and spinosyn forosaminyltransferase (SpnP) acs.org. The crystal structures of these enzymes, sometimes in complex with substrates or analogues, provide valuable information about the molecular interactions and conformational changes that occur during the biosynthesis of spinosyns. For example, the structure of SpnP, which catalyzes the transfer of forosamine, has been determined, showing resemblance to other glycosyltransferases and suggesting the potential requirement of an auxiliary protein for its activation acs.org.
While direct crystallographic data specifically for this compound was not located, the application of X-ray crystallography to related spinosyns and their biosynthetic enzymes underscores its importance in understanding the molecular architecture and potential conformational aspects within this class of compounds. The complex nature of spinosyns, with their macrocyclic ring and glycosidic linkages, makes X-ray crystallography a powerful tool for precise three-dimensional structure determination when suitable crystals can be obtained.
Given the limited direct information on this compound crystallography in the search results, a detailed data table specifically for its crystal structure parameters cannot be generated based solely on the provided information. However, studies on related spinosyns provide a precedent for the type of crystallographic analysis applicable to this compound class.
Biosynthesis of Spinosyn L: Genetic, Enzymatic, and Metabolic Pathways
Biosynthetic Origins from Saccharopolyspora spinosa and Mutated Strains
Spinosyns are naturally produced by the bacterium Saccharopolyspora spinosa. nih.govresearchgate.netnih.govoup.com The wild-type strain produces a mixture of spinosyn A and spinosyn D as the major components. nih.gov However, other spinosyn factors, including Spinosyn L, can be obtained from S. spinosa, particularly from biosynthetically-blocked mutant strains. lukasiewicz.gov.pl These mutations can lead to the accumulation of intermediates or the production of different spinosyn analogs. For instance, some mutated strains have been shown to produce spinosyns like L, M, N, Q, R, S, and T. lukasiewicz.gov.pl
Research efforts have also focused on improving spinosyn production in S. spinosa through various methods, including random mutagenesis and metabolic engineering. mdpi.comresearchgate.netresearchgate.net These approaches aim to enhance the yield of spinosyns by altering the genetic makeup and metabolic flux of the organism. Duplication of parts of the spinosyn biosynthetic gene cluster has been shown to enhance spinosyn production. oup.comoup.com
Genomic Organization and Gene Cluster Analysis of Spinosyn Biosynthesis
Most of the genes involved in spinosyn biosynthesis in S. spinosa are located within a contiguous gene cluster spanning approximately 74 kilobases (kb) of the genome. researchgate.netnih.govoup.comoup.com This cluster contains 23 to 27 open reading frames (ORFs) encoding the enzymes required for polyketide synthesis, macrolactone modification, and deoxysugar biosynthesis and attachment. researchgate.netnih.govmdpi.comoup.com
Analysis of this gene cluster has revealed the organization of genes responsible for different stages of spinosyn biosynthesis. researchgate.netnih.gov While the core polyketide synthase genes are located within the cluster, some genes involved in rhamnose biosynthesis are located elsewhere in the genome. researchgate.netnih.govoup.com
Identification and Functional Annotation of spn Genes (e.g., spnA-E, spnF, spnJ, spnL, spnM, spnG, spnP)
Numerous genes within the spinosyn biosynthetic gene cluster have been identified and functionally annotated. These spn genes encode the enzymes that catalyze the various steps in the pathway.
spnA-E: These five large genes encode the subunits of a type I polyketide synthase (PKS) system, responsible for the assembly of the polyketide chain that forms the backbone of spinosyns. researchgate.netnih.govoup.comscispace.comresearchgate.net
spnF: This gene encodes a tailoring enzyme that catalyzes a [4+2] cycloaddition reaction, crucial for forming the embedded cyclohexene (B86901) ring within the spinosyn core. oup.comscispace.comresearchgate.netscispace.comnih.govosti.govnih.govpnas.org SpnF is considered a standalone enzyme specifically catalyzing this cycloaddition. scispace.comnih.govpnas.org
spnJ: This gene encodes a flavin-dependent oxidase. nih.govresearchgate.netnih.govnih.gov SpnJ is involved in the oxidation of the 15-OH group of the macrolactone precursor, a step preceding intramolecular ring formation. nih.govresearchgate.netnih.gov
spnL: This gene is involved in macrolide synthesis and is responsible for a later cross-bridging step that completes the tetracyclic core of spinosyn A, likely through a Rauhut-Currier type mechanism. researchgate.netoup.comresearchgate.netresearchgate.netscispace.comnih.govnih.gov
spnM: This gene is also involved in macrolide synthesis and encodes a dehydratase. researchgate.netoup.comresearchgate.netresearchgate.netscispace.com SpnM catalyzes a 1,4-dehydration reaction in the pathway. researchgate.netscispace.com
spnG: This gene is responsible for the attachment of rhamnose to the macrolactone core. researchgate.netoup.comscispace.comresearchgate.netnih.gov SpnG is a rhamnosyltransferase. nih.gov
spnP: This gene is crucial for forosamine (B98537) synthesis and transfer, catalyzing the attachment of forosamine to the macrolactone. researchgate.netoup.comresearchgate.netacs.org SpnP is an aminosugar glycosyltransferase. acs.org
Other spn genes, such as spnH, spnI, and spnK, are involved in the methylation of the rhamnose sugar. researchgate.netoup.comresearchgate.net Genes spnN, spnO, spnQ, spnR, and spnS are involved in the biosynthesis of forosamine. researchgate.netoup.comresearchgate.net
Here is a summary of some key spn genes and their functions:
| Gene | Proposed/Verified Function |
| spnA-E | Type I Polyketide Synthase (Polyketide chain formation) |
| spnF | [4+2] Cyclase (Intramolecular cycloaddition) |
| spnJ | Flavin-dependent oxidase (Oxidation of 15-OH) |
| spnL | Enzyme for intramolecular C-C bond formation (Rauhut-Currier) |
| spnM | Dehydratase (1,4-dehydration) |
| spnG | Rhamnosyltransferase (Rhamnose attachment) |
| spnP | Forosaminyltransferase (Forosamine attachment) |
| spnH,I,K | Rhamnose methylation |
| spnN,O,Q,R,S | Forosamine biosynthesis |
Enzymology of this compound Formation: Polyketide Synthase (PKS) and Tailoring Enzymes
The biosynthesis of this compound, like other spinosyns, begins with the assembly of a polyketide chain by a type I PKS. This linear precursor then undergoes a series of enzymatic modifications to form the complex tetracyclic structure and acquire the attached deoxysugars.
Polyketide Chain Assembly and Macrolactone Cyclization (SpnA-E)
The core structure of spinosyns is a 21-carbon macrolactone. researchgate.netoup.com This macrolactone backbone is synthesized by a type I PKS system composed of the proteins encoded by spnA, spnB, spnC, spnD, and spnE. researchgate.netnih.govoup.comscispace.comresearchgate.net Type I PKSs are large, multi-domain enzymes that iteratively condense acyl-CoA starter units with malonyl-CoA or methylmalonyl-CoA extender units. sciepublish.comsciepublish.comwikipedia.org The assembled polyketide chain is then typically released from the PKS via a thioesterase (TE) domain, often through macrolactone cyclization. sciepublish.com In the case of spinosyns, this process yields a 22-membered monocyclic macrolide. nih.govresearchgate.net
Intramolecular Cross-Bridging Reactions in Aglycone Formation
Following macrolactone formation, a series of intramolecular cross-bridging reactions occur to form the characteristic perhydro-as-indacene core of the spinosyn aglycone. nih.govresearchgate.netnih.govnih.gov This unusual tetracyclic structure is a defining feature of spinosyns. nih.govnih.gov These cyclization events are catalyzed by specific tailoring enzymes.
Role of Oxidases (e.g., SpnJ)
Oxidation plays a critical role in initiating the intramolecular cyclization cascade. The enzyme SpnJ, a flavin-dependent oxidase encoded by spnJ, is involved in the oxidation of the 15-OH group of the macrolactone precursor. nih.govresearchgate.netnih.govnih.gov Experimental evidence indicates that the macrolactone is the substrate for SpnJ, and the oxidation at C-15 precedes the subsequent cyclization steps. nih.govresearchgate.netnih.gov This oxidation is believed to be an early step in the formation of the tricyclic nucleus of spinosyns. nih.govresearchgate.netnih.gov The resulting ketone derivative is a key intermediate for the subsequent intramolecular carbon-carbon bond formations. nih.govresearchgate.net
Other enzymes, such as SpnM and SpnF, are also crucial for the cross-bridging reactions. SpnM catalyzes a dehydration, and SpnF catalyzes a [4+2] cycloaddition. researchgate.netscispace.comnih.govosti.govnih.govpnas.org SpnL is responsible for a later C-C bond formation event. scispace.comnih.govnih.gov
| Enzyme | Function in Cross-Bridging |
| SpnJ | Oxidation of 15-OH group |
| SpnM | 1,4-dehydration |
| SpnF | [4+2] cycloaddition |
| SpnL | Intramolecular C-C bond formation (Rauhut-Currier type) |
Role of Methyltransferases and Cyclases (e.g., SpnF, SpnM, SpnL)
Following the assembly of the polyketide chain by the SpnA-E PKS enzymes, the macrolactone undergoes several crucial modifications to form the tetracyclic core of this compound. This process involves enzymes such as SpnJ, SpnM, SpnF, and SpnL. researchgate.netnih.gov
SpnM: This enzyme functions as a dehydratase, catalyzing a 1,4-dehydration step in the macrolactone intermediate. scispace.com
SpnF: SpnF is characterized as a methyltransferase homolog that catalyzes an intramolecular [4+2]-cycloaddition reaction. scispace.comresearchgate.net This reaction is a key step in forming the tricyclic hexahydro-1H-indene intermediate by creating an embedded cyclohexene ring within the macrolactone. scispace.comresearchgate.netnih.gov SpnF is considered the first enzyme characterized in vitro that is solely dedicated to catalyzing a [4+2] cycloaddition. scispace.com
SpnL: SpnL is another cyclase involved in the construction of the tetracyclic core. nih.gov It is responsible for the final cross-bridging step that completes the tetracyclic structure, potentially through a Rauhut-Currier-type mechanism. scispace.comnih.gov
These enzymes work sequentially to convert the initial polyketide product into the modified aglycone that will subsequently receive the deoxysugar moieties. researchgate.net
Glycosyltransferase-Mediated Attachment of Deoxysugars (e.g., SpnG, SpnP)
The attachment of the two deoxysugars, L-rhamnose and D-forosamine, to the spinosyn aglycone is crucial for the insecticidal activity of spinosyns. This process is mediated by specific glycosyltransferases (GTs). asm.orgnih.govnih.gov
SpnG: SpnG is the rhamnosyltransferase responsible for attaching the L-rhamnose sugar to the C9 position of the aglycone. nih.gov It is the first glycosylation step in the spinosyn tailoring pathway and belongs to glycosyltransferase family 1 (GT1). nih.gov SpnG can utilize TDP-L-rhamnose as the sugar donor. nih.gov Studies suggest SpnG exhibits some substrate promiscuity, accepting diverse TDP-sugars and aglycones, which could be useful for generating spinosyn derivatives. nih.govucl.ac.uk
SpnP: SpnP is the forosaminyltransferase that catalyzes the attachment of the D-forosamine sugar to the C17 position of the spinosyn pseudoaglycone (the aglycone with rhamnose already attached). nih.govacs.org SpnP is proposed to transfer forosamine from a TDP-D-forosamine donor substrate. acs.org Sequence analysis indicates that SpnP may require an auxiliary protein for activation, although a corresponding gene has not been found within the spinosyn biosynthetic cluster. acs.org
The rhamnose is typically attached first, followed by methylation, before the forosamine sugar is incorporated. asm.orgnih.gov
Biosynthesis of Forosamine and Rhamnose Precursors
The deoxysugars, forosamine and rhamnose, are synthesized separately before being attached to the spinosyn aglycone. Their biosynthesis pathways originate from glucose-1-phosphate via a common intermediate, 4-keto-6-deoxy-D-glucose. nih.govasm.org
Rhamnose Biosynthesis: In S. spinosa, L-rhamnose is synthesized through a pathway involving several enzymatic steps. The initial steps, shared with forosamine biosynthesis, are catalyzed by an NDP-glucose synthase (encoded by gtt) and an NDP-glucose dehydratase (encoded by gdh), which convert glucose-1-phosphate to NDP-4-keto-6-deoxyglucose. nih.govasm.org The pathway then diverges, with rhamnose synthesis requiring two additional enzymes: a 3',5'-epimerase (encoded by epi) and a 4'-ketoreductase (encoded by kre). nih.govsci-hub.se These enzymes convert NDP-4-keto-6-deoxyglucose to NDP-L-rhamnose, the activated sugar donor for SpnG. nih.gov The genes encoding these rhamnose biosynthetic enzymes (gtt, gdh, epi, kre) are not clustered with the main spinosyn biosynthetic genes. epo.orgasm.orgnih.gov
Forosamine Biosynthesis: The biosynthesis of D-forosamine also starts from NDP-4-keto-6-deoxyglucose. nih.govasm.org This pathway involves several genes within the spinosyn cluster, including spnO, spnN, spnQ, spnR, and spnS. utexas.edu SpnO is a 2,3-dehydratase, and SpnN is a 3-ketoreductase, involved in C-2 deoxygenation. utexas.edu SpnQ catalyzes a C-3 deoxygenation and can also function as a 4-aminotransferase. utexas.edu SpnR is a 4-aminotransferase. utexas.edu SpnS is a 4-amino-N,N-dimethyltransferase, responsible for adding the two methyl groups to the amino group of forosamine. utexas.edu The final product is TDP-forosamine, which serves as the donor for SpnP. utexas.edu
Metabolic Flux Analysis and Precursor Shunting in this compound Production
Metabolic flux analysis and strategies for precursor shunting are important for understanding and enhancing spinosyn production in Saccharopolyspora spinosa. Spinosyns are secondary metabolites, and their biosynthesis is intricately linked to the organism's primary metabolism, which provides the necessary building blocks and energy. nih.govnih.gov
Integration of Primary and Secondary Metabolism
The precursors for spinosyn biosynthesis, such as acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, rhamnose, and forosamine, are derived from primary metabolic pathways like glycolysis, fatty acid degradation, and amino acid metabolism. nih.govkarger.com This highlights a direct link between primary metabolism and secondary metabolite production. nih.gov The efficiency of spinosyn biosynthesis is influenced by the availability and flux of these precursors from primary metabolic routes. nih.govnih.gov For example, acetyl-CoA and malonyl-CoA, essential for the polyketide backbone, are produced from glucose metabolism and fatty acid degradation. karger.combohrium.com The deoxysugars, rhamnose and forosamine, are synthesized from glucose-1-phosphate. nih.govasm.org
Strategies for Enhancing Precursor Supply
Increasing the supply of precursors is a key strategy to enhance spinosyn production. This can be achieved through various metabolic engineering approaches. sci-hub.sebohrium.com
Overexpression of Precursor Biosynthesis Genes: Overexpressing genes involved in the biosynthesis of precursors, such as those in the rhamnose and forosamine pathways or those supplying acyl-CoA units, can increase the metabolic flux towards spinosyn production. sci-hub.sebohrium.comnih.govfrontiersin.org For instance, duplicating the gtt and gdh genes, involved in the early steps of deoxysugar biosynthesis, has been shown to significantly improve spinosyn yield. nih.govsci-hub.se Overexpression of genes related to acetyl-CoA and malonyl-CoA supply, such as acetyl-CoA carboxylase (acc) and genes in the β-oxidation pathway (fad), has also demonstrated increased spinosad production. karger.combohrium.com
Precursor Feeding: Supplementing the fermentation medium with specific precursors or related compounds can bypass limitations in the endogenous metabolic pathways and directly increase the pool of building blocks available for spinosyn synthesis. sci-hub.se
Deleting Competing Pathways: Reducing metabolic flux towards competing pathways can make more precursors available for spinosyn biosynthesis. sci-hub.se
Optimization of Culture Conditions: Adjusting fermentation parameters and medium composition can influence metabolic fluxes and precursor availability. bohrium.comnih.gov
Research findings show that strategies like overexpressing acd (involved in converting fatty acids to acetyl-CoA) can significantly increase spinosyn yield. nih.govacs.org Combinatorial engineering approaches targeting multiple pathways, such as the β-oxidation pathway and acetyl-CoA/propionyl-CoA carboxylase pathways, have also proven effective in enhancing spinosad production. bohrium.com
Structure Activity Relationship Sar and Molecular Design Strategies for Spinosyn L
Quantitative Structure-Activity Relationship (QSAR) Modeling of Spinosyns
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to identify the molecular properties that influence the biological activity of spinosyns. cotton.orgcolab.ws These studies aim to build predictive models correlating chemical structure descriptors with observed biological potency.
Statistical and Computational Approaches (e.g., Multiple Linear Regression, Artificial Neural Networks)
Various statistical and computational approaches have been utilized in spinosyn QSAR modeling. Classical Hansch-type multiple linear regression (MLR) analysis has provided insights into the molecular properties that explain spinosyn SAR. cotton.orgcolab.ws Additionally, more advanced techniques such as artificial neural networks (ANN) have been applied, suggesting potential modifications to improve activity. colab.wsnih.govnih.gov These computational tools have played a significant role in the exploration and evolution of spinosyn chemistry, even leading to the discovery of semi-synthetic derivatives like spinetoram (B1464634). nih.govd-nb.info
Molecular Descriptors and their Correlation with Biological Potency (e.g., CLogP, Dipole Moment, HOMO)
QSAR studies on spinosyns have examined the correlation between various molecular descriptors and biological activity, typically measured against target insects like the tobacco budworm (Heliothis virescens). cotton.orgcotton.org Parameters such as CLogP (calculated octanol-water partition coefficient), Mopac dipole moment, and HOMO (highest occupied molecular orbital) energy have been found to account for a significant portion of the observed biological activity. cotton.orgcolab.ws
Research suggests that more active spinosyns tend to be associated with relatively smaller values for the whole molecule Mopac dipole moment and exhibit greater lipophilicity (larger CLogP values). cotton.orgcolab.ws
Site-Specific Structural Modifications and their Bioactivity Consequences Relevant to Spinosyn L
Modifications to specific sites on the spinosyn structure, particularly on the sugar moieties, can have profound effects on biological activity. cotton.orgcotton.org this compound, like other spinosyns, possesses both a forosamine (B98537) and a rhamnose sugar, and alterations to these can impact its potency.
Alterations to the Aminosugar Moieties (e.g., Rhamnose Methylation Patterns, Forosamine Substitutions)
The sugar moieties, the rhamnose and forosamine, are critical for the insecticidal activity of spinosyns. researchgate.netasm.orgnih.govresearchgate.net Modifications to the methylation patterns on the rhamnose sugar and substitutions on the forosamine can significantly alter bioactivity. cotton.orgcotton.org
Influence of 3′-O-Ethyl Group on Activity
Studies involving modifications to the rhamnose sugar have shown that increasing the alkyl chain length of the methoxy (B1213986) groups can improve activity. colab.ws Specifically, the introduction of a 3′-O-ethyl group has been investigated. The 2′,3′,4′-tri-O-ethyl analog of Spinosyn A, for example, showed markedly improved lepidopteran activity compared to Spinosyn A. colab.ws Further analysis suggested that the modification at the 3′ position was primarily responsible for this enhancement. colab.ws The 3′-O-ethyl analog alone was found to be about as active as the tri-O-ethyl analog, while modifications at the 2′- or 4′-O-positions resulted in much lower activity. colab.ws This highlights the importance of the 3′-position on the rhamnose sugar for optimal activity, a finding relevant to understanding the structure-activity of this compound which has a different substitution pattern on its rhamnose compared to Spinosyn A.
Effects of Demethylation at Specific Rhamnose Positions
Demethylation at specific positions on the rhamnose sugar can significantly diminish spinosyn activity. Loss of a methyl group at the 3′-position of the rhamnose, as seen in Spinosyn J and its analogs including this compound, greatly diminishes activity compared to Spinosyn A. cotton.org Demethylation at the 2′- or 4′-positions of the rhamnose also results in a significant reduction in biological activity, typically at least a 10-fold decrease. cotton.orgcotton.orgresearchgate.net Conversely, Spinosyns with demethylation at the 4′-O position (e.g., Spinosyn K) were relatively more active compared to those demethylated at the 3′-position. cotton.org These findings underscore the critical role of the methylation pattern on the rhamnose sugar for potent insecticidal activity within the spinosyn class, including this compound.
Data Table: Influence of Rhamnose Demethylation on Spinosyn Activity
| Spinosyn Analog | Rhamnose Methylation Pattern | Relative Activity (vs. Spinosyn A) | Source |
| Spinosyn A | 2',3',4'-tri-O-methyl | 1x (Reference) | cotton.orgcotton.org |
| This compound (analog of Spinosyn J) | 3'-O-demethyl | Greatly diminished | cotton.org |
| Spinosyn J | 3'-O-demethyl | Greatly diminished (>200-fold reduction vs. Spinosyn A) | cotton.orgresearchgate.net |
| Spinosyn H | 2'-O-demethyl | Generally less active (at least 10-fold reduction vs. Spinosyn A) | cotton.orgcotton.org |
| Spinosyn K | 4'-O-demethyl | Relatively active (within an order of magnitude of Spinosyn A) | cotton.org |
| Di-demethyl rhamnosyl spinosyns (e.g., P, U, V, W) | Demethylated at two rhamnose positions | Weakly active at best | cotton.org |
Chemical Derivatization of the Macrolactone Core
Chemical derivatization of the spinosyn macrolactone core has been explored to generate analogues with improved insecticidal properties. Modifications can involve the 5,6,5-tricyclic part and the 12-membered macrocyclic lactone ring lukasiewicz.gov.plgoogle.com. These modifications include hydrogenation, epoxidation, halogenation, addition of alkyl and nitrogen-containing groups, and the elimination and addition of substituents in the lactone part lukasiewicz.gov.plgoogle.com.
For instance, selective hydrogenation of the C5-C6 double bond in ethoxylated spinosyn J significantly reduces the problem of soil residues, while the introduction of an ethyl group into the rhamnose sugar moiety increases insecticidal activity lukasiewicz.gov.pl.
De Novo Design of this compound Mimics and Simplified Analogues
De novo design approaches aim to create entirely new molecules that mimic the activity of spinosyns but possess simpler, synthetically accessible structures researchgate.netresearchgate.net. This is driven by the complexity of the natural spinosyn macrolide tetracycle, which makes total synthesis challenging for industrial applications lukasiewicz.gov.plbeilstein-journals.orgresearchgate.net.
Molecular modeling and bioactivity-directed chemical modifications have been used to define less complex replacements for the spinosyn tetracycle researchgate.netresearchgate.netresearchgate.net. These efforts have led to the discovery of highly insecticidal analogues featuring simpler ring systems, such as a tri-aryl system, as a replacement for the complex macrolide core researchgate.netresearchgate.netresearchgate.net.
Rational approaches to core structure replacement involve using computational tools and structural information to design simplified scaffolds that retain the key features necessary for target binding and insecticidal activity researchgate.netresearchgate.netnih.gov. Computer-aided molecular design (CAMD) has been employed to examine possible scaffolds and identify promising directions for structural modifications researchgate.netresearchgate.net. Starting with the X-ray structure of spinosyn A, researchers have explored different core replacements researchgate.net.
One successful approach involved replacing the natural macrolide core with a simple tri-aryl ring system researchgate.netresearchgate.netresearchgate.net. This demonstrates that the complex macrocyclic lactone core can be effectively mimicked by simpler synthetic structures researchgate.net.
Design principles for enhanced target binding in spinosyn mimics focus on maintaining or improving the interaction with the insect nAChR. Although the precise binding site of spinosyns is distinct from other insecticides targeting nAChRs like nicotine (B1678760) and imidacloprid, understanding the structural requirements for this interaction is key google.com.
Molecular Mechanisms of Action of Spinosyn L
Allosteric Modulation of Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Spinosyns, including those found in spinetoram (B1464634) (Spinosyn L), are established as potent allosteric modulators of insect nAChRs. pagepressjournals.orgcotton.orgumn.edufao.orgresearchgate.netjst.go.jppagepressjournals.orgnih.gov Unlike agonists that bind to the orthosteric acetylcholine binding site, spinosyns interact with a distinct site on the receptor complex. cotton.orgumn.edufao.orgresearchgate.netjst.go.jp This allosteric interaction leads to the activation and subsequent dysregulation of the receptor channel. cotton.orgumn.educreative-diagnostics.com
Research indicates that the insect nAChR α6 subunit is a critical target site for the insecticidal action of spinosyns. pagepressjournals.orgresearchgate.netnih.govnih.govexeter.ac.ukrothamsted.ac.uk Studies involving resistance in various insect species have strongly linked mutations or alterations in the α6 subunit to reduced sensitivity to spinosyns. pagepressjournals.orgresearchgate.netnih.govexeter.ac.ukrothamsted.ac.ukjst.go.jp Genetic studies, particularly with Drosophila melanogaster, have demonstrated a causal link between mutations in the Drosophila nAChR Dα6 gene and high levels of resistance to spinosad and spinetoram (containing this compound). researchgate.netnih.gov Some evidence suggests that spinosyns may act specifically on α6 homomeric pentamers, although the full subunit composition of native insect nAChRs targeted by spinosyns can vary. nih.govresearchgate.net The precise allosteric binding site on the α6 subunit, while distinct from the acetylcholine binding site, is predicted to be located within or near the transmembrane domains, potentially influencing the ion channel pore. nih.govjst.go.jp
The allosteric binding of this compound to insect nAChRs leads to persistent activation of the receptor's associated ligand-gated ion channel. cotton.orgumn.edupatsnap.comchemicalwarehouse.comcreative-diagnostics.comnih.gov This results in an uncontrolled influx of cations, primarily sodium ions, across the neuronal membrane. ontosight.ai The sustained opening or increased sensitivity of these channels disrupts the normal flow of nerve impulses, causing continuous stimulation and hyperexcitation of the insect nervous system. researchgate.netwikipedia.orgcotton.orgumn.edupatsnap.comchemicalwarehouse.comcreative-diagnostics.comnih.gov This contrasts with the mechanism of neonicotinoids, which can cause desensitization of certain nAChR subtypes. researchgate.net
Potential Interactions with Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels
In addition to their primary action on nAChRs, spinosyns, including spinosad and spinetoram (containing this compound), have been shown to interact with insect gamma-aminobutyric acid (GABA)-gated chloride channels. pagepressjournals.orgepa.govresearchgate.netwikipedia.orgcotton.orgumn.edupatsnap.comcreative-diagnostics.comfao.orgjst.go.jpd-nb.infolukasiewicz.gov.pl GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptors are ligand-gated chloride channels that, upon activation, typically cause an influx of chloride ions, leading to neuronal hyperpolarization and inhibition. researchgate.net
The interaction of spinosyns with GABA receptors differs from that of other insecticide classes targeting these channels, such as avermectins, fipronil, and cyclodienes. lukasiewicz.gov.pl Avermectins, for instance, primarily act as agonists of glutamate-gated chloride channels (GluCls) and can also modulate GABA receptors, but at distinct binding sites compared to spinosyns. pagepressjournals.orgjst.go.jplukasiewicz.gov.pl The unique binding sites and modulation mechanisms of spinosyns on both nAChRs and GABA receptors contribute to their distinct toxicological profile and lack of cross-resistance with many other insecticide classes. cotton.orgumn.edulukasiewicz.gov.pl
Neurological and Cellular Events Leading to Insect Paralysis and Mortality
The persistent activation of insect nAChRs by this compound leads to widespread excitation of neurons throughout the central nervous system. cotton.org This uncontrolled neural activity manifests as involuntary muscle contractions and tremors observed in exposed insects. researchgate.netmdpi.comcotton.orgumn.edupatsnap.comchemicalwarehouse.comcreative-diagnostics.comjst.go.jpnih.govorst.eduresearchgate.net The continuous stimulation and lack of proper signal termination result in neuromuscular fatigue and a loss of motor control, progressing to paralysis. researchgate.netcotton.orgumn.edupatsnap.comchemicalwarehouse.comcreative-diagnostics.comjst.go.jpnih.govorst.eduresearchgate.net
While the immediate cause of death at high doses is linked to the severe disruption of nervous system function, recent research exploring the effects of lower, sublethal doses of spinosad (which shares a similar mechanism with this compound) has revealed potential downstream cellular events. These include the blockage and endocytosis of Dα6-containing nAChRs, their trafficking to lysosomes, and subsequent lysosomal defects. researchgate.netresearchgate.net The accumulation of undigested material in lysosomes can lead to cellular dysfunction, potentially involving mitochondrial defects, increased reactive oxygen species (ROS) production, oxidative stress, and ultimately contributing to neurodegeneration and cell death. researchgate.netresearchgate.net These cellular events may play a role in the delayed mortality observed in some cases after initial exposure.
Comparative Mechanistic Studies with other Spinosyn Congeners
Spinosyns are a family of compounds with structural variations that influence their biological activity. Spinosad, the first commercial spinosyn insecticide, is a mixture of spinosyn A and spinosyn D. pagepressjournals.orgwikipedia.orgcotton.org Spinetoram, which contains this compound and Spinosyn J, is a second-generation spinosyn product. pagepressjournals.orgepa.govontosight.ai
Comparative studies have shown that spinetoram generally exhibits improved insecticidal efficacy and a broader pest spectrum compared to spinosad. pagepressjournals.orgmdpi.comresearchgate.netlukasiewicz.gov.pl While the core mechanism of action – allosteric modulation of insect nAChRs, particularly those containing the α6 subunit, and interaction with GABA channels – is shared among spinosyns, subtle differences in the interaction kinetics, binding affinity, or effects on specific receptor subtypes may contribute to the observed differences in potency and spectrum between congeners like this compound (in spinetoram) and Spinosyn A/D (in spinosad). pagepressjournals.orgresearchgate.netlukasiewicz.gov.pl
Although detailed comparative electrophysiological or binding studies specifically isolating and comparing this compound to other individual congeners like Spinosyn A or D were not extensively found in the provided search results, the enhanced performance of spinetoram suggests that the synthetic modifications leading to Spinosyn J and L result in favorable interactions with the target sites, contributing to faster action and greater potency observed with spinetoram products. pagepressjournals.orglukasiewicz.gov.pl Further research is needed to fully elucidate the specific mechanistic nuances of this compound compared to other spinosyn congeners at the molecular level.
Molecular and Genetic Basis of Resistance to Spinosyn L and Spinosyns
Target-Site Resistance Mechanisms
Target-site resistance involves modifications to the protein that the insecticide binds to, reducing the insecticide's ability to exert its toxic effect. For spinosyns, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system wikipedia.orgucl.ac.ukplantaanalytica.com.
Mutational Analysis of Nicotinic Acetylcholine Receptor Subunits (e.g., G119S, F331W in α6 subunit)
Mutations in the genes encoding nAChR subunits, particularly the α6 subunit, are a major mechanism of spinosyn resistance ucl.ac.ukresearchgate.netresearchgate.net. These mutations can lead to amino acid substitutions or other alterations that reduce the binding affinity of spinosyns to the receptor.
Specific point mutations in the α6 subunit have been identified and linked to spinosad resistance in various insect species. Examples include the G119S and F331W mutations, which have been observed in resistant populations of insects like the tobacco whitefly (Bemisia tabaci) researchgate.netresearchgate.net. These substitutions can alter the structure of the receptor, thereby reducing the effectiveness of spinosyn insecticides researchgate.netresearchgate.net.
Other target-site alterations conferring spinosad resistance include insertions or deletions (indels) that can result in premature stop codons and the production of truncated α6 subunits researchgate.net. Studies in Drosophila melanogaster have shown that loss-of-function mutations or truncated α6 subunits can lead to high levels of spinosad resistance researchgate.netnih.gov. Additionally, mis-splicing of nAChR α6 transcripts due to mutations in splice junctions has been associated with spinosad resistance, leading to truncated proteins lacking important functional domains plos.org.
Impact of Target Site Insensitivity on Spinosyn L Efficacy
Target site insensitivity directly impacts the efficacy of this compound and other spinosyns by reducing their ability to bind to and activate nAChRs. When the target site is mutated and becomes less sensitive, higher concentrations of the insecticide are required to achieve the same level of neuronal excitation and subsequent toxicity researchgate.net. This reduced sensitivity at the molecular level translates to decreased mortality and the development of practical resistance in insect populations researchgate.net.
Studies have demonstrated that alterations in the nAChR α6 subunit are a primary reason for resistance to spinosad researchgate.net. The level of resistance conferred by target-site mutations can vary depending on the specific mutation and insect species nih.gov.
Metabolic Resistance Pathways
Metabolic resistance involves the insect's ability to detoxify or break down the insecticide before it reaches or interacts effectively with its target site pjoes.comresearchgate.net. This is primarily mediated by the increased activity or expression of detoxification enzymes.
Role of Cytochrome P450 Monooxygenases in Detoxification
Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the metabolic detoxification of insecticides, including spinosyns pjoes.comresearchgate.netekb.eg. These enzymes can oxidize spinosyn molecules, making them more water-soluble and easier to excrete ekb.egplos.org.
Increased P450 activity has been associated with spinosad resistance in several insect species researchgate.net. Gene expression profiling studies have shown that certain cyp genes, which encode P450 enzymes, are overexpressed in spinosad-resistant insect strains plos.orgnih.govnih.govmdpi.com. For example, cyp4d9 was found to be overexpressed in a spinosad-resistant strain of Musca domestica plos.org.
While P450s play a significant role in metabolic resistance, the extent of their involvement can vary depending on the insect species and the specific resistance profile researchgate.netplos.org.
Involvement of Esterases and Glutathione-S-Transferases
Esterases and glutathione-S-transferases (GSTs) are other classes of detoxification enzymes that can contribute to insecticide resistance pjoes.comresearchgate.netekb.eg. Esterases can hydrolyze ester bonds in insecticide molecules, while GSTs catalyze the conjugation of glutathione (B108866) to insecticides or their metabolites ekb.eg.
The involvement of esterases and GSTs in spinosyn resistance appears to be less consistent or pronounced compared to P450s in some cases researchgate.netekb.eg. However, studies have indicated their potential role. For instance, esterases have been implicated in the metabolism or sequestration of spinosad in some insects researchgate.net. Elevated GST activity has also been observed in certain resistant strains, suggesting a potential contribution to spinosad resistance ekb.egplos.org.
Gene Expression Profiling of Detoxification Enzymes
Gene expression profiling, particularly using techniques like RNA sequencing, has been instrumental in identifying detoxification enzymes involved in spinosyn resistance plos.orgmdpi.comnih.gov. These studies compare the gene expression levels between resistant and susceptible insect strains to identify differentially expressed genes, including those encoding P450s, esterases, and GSTs plos.orgnih.govnih.govmdpi.com.
Transcriptome analyses have revealed the upregulation of genes encoding detoxification enzymes in spinosad-resistant insects plos.orgnih.govmdpi.comnih.gov. While P450 genes are frequently found to be significantly overexpressed, genes encoding esterases and GSTs can also show increased expression in resistant strains, although often to a lesser degree than P450s plos.orgnih.gov.
Studies have shown that resistance is often not linked to the alteration of a single gene but rather involves a combination of changes, including the differential expression of multiple genes encoding metabolic detoxification enzymes plos.org. The specific set of upregulated detoxification genes can vary depending on the insect species and the selection pressure leading to resistance plos.org.
Gene expression profiling provides valuable insights into the molecular basis of metabolic resistance, highlighting the complex interplay of various enzyme families in detoxifying spinosyns and contributing to reduced susceptibility plos.orgnih.gov.
Data Table: Examples of Detoxification Enzyme Involvement in Spinosyn Resistance
| Enzyme Class | Role in Spinosyn Metabolism | Observed in Resistant Species (Examples) | Research Support |
| Cytochrome P450s | Oxidation of spinosyns, increasing water solubility. | Musca domestica, Tuta absoluta | Upregulation of cyp genes observed in resistant strains. researchgate.netekb.egplos.orgnih.govnih.govmdpi.com |
| Esterases | Hydrolysis of ester bonds in spinosyns. | Tuta absoluta, Spodoptera littoralis | Implicated in metabolism/sequestration; variable involvement. researchgate.netekb.egekb.eg |
| Glutathione-S-Transferases | Conjugation with glutathione for excretion. | Musca domestica, Tuta absoluta | Can show increased expression; often considered minor role. researchgate.netekb.egplos.orgnih.govekb.eg |
Note: This table is based on the research findings discussed in the text and illustrates examples of observed involvement, which may vary across different insect species and studies.
Data Table: Examples of Target-Site Mutations in nAChR α6 Subunit Associated with Spinosyn Resistance
| Mutation | Location in α6 Subunit | Observed in Insect Species (Examples) | Consequence | Research Support |
| G119S | α6 Subunit | Bemisia tabaci | Amino acid substitution, alters receptor structure. | researchgate.netresearchgate.net |
| F331W | α6 Subunit | Bemisia tabaci | Amino acid substitution, alters receptor structure. | researchgate.netresearchgate.net |
| Indels | α6 Subunit | Frankliniella occidentalis, Plutella xylostella, Bactrocera dorsalis | Premature stop codons, truncated protein. | ucl.ac.ukresearchgate.net |
| Splice site mutations | Intron splice junction (e.g., in Pxα6) | Plutella xylostella | Mis-splicing of transcripts, truncated protein lacking functional domains. | plos.org |
| G275E | α6 Subunit | Drosophila melanogaster | Amino acid substitution, reduced spinosad sensitivity. | nih.gov |
Note: This table is based on the research findings discussed in the text and illustrates examples of observed mutations, which may vary across different insect species.
Cuticular Resistance Mechanisms and Associated Gene Overexpression
Cuticular resistance involves changes in the insect cuticle that reduce the penetration of the insecticide to its target site. While target-site modification and metabolic detoxification are considered the major mechanisms of spinosyn resistance, some studies suggest a potential role for cuticular resistance, often linked to the overexpression of specific genes.
Research on spinosad-resistant insect strains has indicated an association between resistance and the overexpression of genes related to cuticle formation and modification researchgate.netbiorxiv.orgnih.govnih.govdntb.gov.ua. For instance, transcriptome analysis in spinosad-resistant Drosophila suzukii identified the upregulation of cuticular genes biorxiv.orgnih.govdntb.gov.ua. High differential expression of genes encoding cuticle proteins has been observed in insecticide-resistant houseflies, suggesting that changes in the cuticle, potentially in combination with metabolic factors, contribute to resistance nih.gov.
Genetic and Epigenetic Factors Influencing Resistance Development
The development of resistance to spinosyns is influenced by underlying genetic factors. Resistance can arise from mutations in genes encoding the insecticide's target site, particularly the nAChR subunits. Studies on spinosad resistance have shown that it can be linked to a single recessive gene, although polygenic inheritance involving multiple genes can also contribute researchgate.netjst.go.jp. Target-site resistance conferring high levels of resistance is frequently associated with genetic mutations in the coding region of the target proteins mdpi.com. Specific alterations in the nAChR alpha 6 subunit gene, such as point mutations, insertions or deletions, or mis-splicing events leading to truncated protein isoforms, have been demonstrated to confer resistance to spinosad nih.govplos.org.
An notable example of a genetic mechanism influencing spinosyn resistance is the discovery of an exon skipping event in the nAChR alpha 6 subunit gene in spinosad-resistant Tuta absoluta nih.gov. This aberrant splicing regulation resulted in transcripts lacking a specific exon, leading to an altered receptor subunit nih.gov.
Beyond direct genetic mutations, epigenetic factors can also play a role in resistance development by influencing gene expression and regulation. In the case of the exon skipping event in T. absoluta, it was found to be associated with an epigenetic modification downstream of the affected exon and quantitative changes in the expression of proteins that regulate alternative splicing nih.gov. This highlights how epigenetic mechanisms, such as DNA methylation which is known to regulate gene expression researcher.life, can contribute to the complex landscape of insecticide resistance by altering the transcription or processing of genes involved in insecticide interaction or detoxification.
Cross-Resistance Patterns and Management Strategies
Cross-resistance occurs when the development of resistance to one insecticide confers resistance to other insecticides. Understanding cross-resistance patterns is crucial for designing effective resistance management strategies.
Absence or Low Levels of Cross-Resistance to Other Insecticide Classes
Initially, spinosyns were believed to pose a low risk of resistance development and exhibit a lack of cross-resistance to other insecticide classes due to their unique mode of action researchgate.netnih.gov. While resistance has since been documented, studies investigating cross-resistance patterns have largely supported this initial observation regarding other insecticide classes pagepressjournals.orgnih.govmdpi.com.
Analysis of numerous studies examining cross-resistance to spinosyns in insect strains resistant to a wide array of other insecticide classes, including pyrethroids, organophosphates, carbamates, neonicotinoids, avermectins, and oxadiazines, has shown that the level of cross-resistance to spinosad or spinetoram (B1464634) is typically none to very low pagepressjournals.orgnih.govmdpi.com. This suggests that the unique chemistry and mode of action of spinosyns are less likely to be affected by resistance mechanisms evolved in response to insecticides targeting different physiological pathways or receptor sites nih.gov.
However, it is important to note that within the spinosyn class, cross-resistance is observed. For instance, a strong correlation in susceptibility has been noted between spinosad and spinetoram in Tuta absoluta populations, indicating cross-resistance between these two spinosyn-based products researchgate.net. This is expected as both are derived from S. spinosa and target the same class of receptors.
Molecular Diagnostics for Resistance Alleles
The identification of specific genetic alterations conferring spinosyn resistance has paved the way for the development of molecular diagnostic tools. These tools are invaluable for monitoring the prevalence and distribution of resistance alleles in field populations, which is essential for informing resistance management decisions researchgate.netbiorxiv.orgnih.govdntb.gov.uamdpi.com.
Molecular diagnostics, such as PCR-based assays or KASP (Kompetitive Allele-Specific PCR) assays, can detect the presence of known resistance-associated mutations, particularly those in the nAChR alpha 6 subunit gene mdpi.commdpi.com. Since mutations in the same target gene can lead to resistance in different insect species, molecular markers offer a precise method for resistance monitoring across various pest populations mdpi.com. For example, a high-throughput KASP assay has been developed to detect a specific mutation (G275E) in the nAChR alpha 6 subunit linked to spinetoram resistance in Frankliniella occidentalis, enabling effective monitoring of this resistance allele in the field mdpi.com.
Using molecular diagnostics allows for the early detection of resistance alleles, even before significant control failures are observed in the field nih.govplos.org. This proactive approach facilitates the timely implementation of resistance management strategies, such as rotating spinosyns with insecticides with different modes of action where no cross-resistance exists, to help preserve the effectiveness of spinosyn-based products like those containing this compound nih.gov.
Advanced Analytical Methodologies for Spinosyn L Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary analytical technique for the determination of Spinosyn L. nih.govresearchgate.net This approach offers high sensitivity and specificity, enabling the detection and quantification of trace levels of the compound in diverse and challenging matrices. nih.govnih.gov
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the quantitative analysis of this compound. nih.gov The analysis is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. nih.govdntb.gov.ua This ionization technique is well-suited for the molecular structure of spinosyns, which can be readily protonated to form precursor ions for MS/MS analysis. The tandem mass spectrometry setup allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and only specific product ions are monitored. This significantly enhances selectivity by filtering out background noise from the sample matrix. eurl-pesticides.eu
Effective chromatographic separation is crucial for resolving this compound from its co-occurring isomer, 3′-O-ethyl-5,6-dihydro spinosyn J, and other potential interferences within a sample. nih.govdntb.gov.ua Optimization involves the careful selection of the stationary phase, mobile phase composition, and gradient elution parameters. longdom.orglibretexts.org
Reversed-phase HPLC is commonly employed, utilizing columns with a nonpolar stationary phase, such as C18. nih.govresearchgate.net The selection of a C18 column provides the necessary hydrophobicity to retain the large, relatively nonpolar this compound molecule. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous component, often buffered with a salt like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. nih.govresearchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is used to ensure that this compound is eluted with a sharp peak shape and a reasonable retention time. longdom.org
Table 1: Example of HPLC Parameters for this compound Separation
| Parameter | Condition |
| Column | Symmetry C18 (5 µm; 2.1 × 100 mm) nih.gov |
| Mobile Phase A | Methanol/Water (10/90, v/v) with 5 mM Ammonium Acetate nih.gov |
| Mobile Phase B | Methanol/Water (90/10, v/v) with 5 mM Ammonium Acetate nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Injection Volume | 20 µL nih.gov |
| Detection | Tandem Mass Spectrometry (ESI+) |
For definitive identification and reliable quantification, tandem mass spectrometry relies on monitoring multiple specific precursor-to-product ion transitions (SRM transitions). eurl-pesticides.eu Typically, one transition is selected for quantification (quantifier ion), while a second transition serves for confirmation (qualifier ion). nih.gov The ratio of the signal intensities of these two ions must remain constant and match that of a known reference standard analyzed under the same conditions. nih.govdntb.gov.ua This ion ratio confirmation provides a high degree of confidence in the identity of the detected analyte. nih.govresearchgate.net
Quantitative analysis is performed by constructing a calibration curve using matrix-matched standards. nih.govnih.gov This involves preparing a series of standards in a blank sample extract that is free of the analyte. This practice compensates for any matrix effects (ion suppression or enhancement) that could otherwise lead to inaccurate results. nih.gov
Table 2: Example of Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 760.5 | 142.2 | 729.5 |
Note: Data derived from a study on spinetoram (B1464634), which includes 3'-O-ethyl this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is not a conventional method for the analysis of this compound. The compound's high molecular weight and low volatility make it unsuitable for direct GC analysis, which requires analytes to be thermally stable and volatile enough to be vaporized in the GC inlet without decomposition.
For a compound like this compound to be analyzed by GC-MS, a chemical derivatization step would be theoretically necessary. Derivatization is a technique used to convert non-volatile compounds into more volatile and thermally stable derivatives by replacing active hydrogen atoms on polar functional groups (such as hydroxyl groups) with nonpolar moieties. researchgate.net
A common derivatization method is silylation, which involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov This reaction replaces the hydrogen on the hydroxyl groups of the this compound molecule with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ether derivative is significantly more volatile and less polar, making it more amenable to separation by gas chromatography. However, it should be noted that specific, validated GC-MS methods for this compound are not prevalent in scientific literature, and this discussion remains a theoretical consideration of the required procedural steps.
Sample Preparation and Extraction Techniques for Complex Matrices
The effective extraction of this compound from complex matrices such as soil, crops, and animal-derived products is a critical prerequisite for accurate analysis. nih.govnih.govnih.gov The goal of sample preparation is to isolate the analyte from interfering matrix components while achieving high recovery rates.
A widely adopted and modified method for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. nih.govdntb.gov.ua This procedure typically involves an initial extraction of the sample with a solvent like ethyl acetate or acetonitrile. nih.govnih.gov Following the initial extraction, a partitioning step is induced by adding salts such as magnesium sulfate (B86663) and sodium chloride. nih.govresearchgate.net This separates the sample into an aqueous layer and an organic layer containing the analyte.
The final step is a cleanup procedure known as dispersive solid-phase extraction (dSPE). nih.govdntb.gov.ua An aliquot of the organic extract is mixed with a combination of sorbents to remove specific types of interferences. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols. nih.govdntb.gov.uaresearchgate.net After vortexing and centrifugation, the cleaned extract is collected for LC-MS/MS analysis. nih.gov Alternative methods may involve solid-phase extraction (SPE) using cartridges packed with materials like C18 or silica. nih.govresearchgate.net
Table 3: Overview of Extraction Techniques for Spinosyns from Various Matrices
| Matrix | Extraction Method | Extraction Solvent(s) | Cleanup Sorbent(s) |
| Soybean, Cotton, Soil | Modified QuEChERS nih.govdntb.gov.ua | Ethyl Acetate nih.govdntb.gov.ua | PSA, C18, GCB nih.govdntb.gov.ua |
| Animal Products | Acetonitrile Extraction nih.gov | Acetonitrile with 1% Acetic Acid nih.gov | Multiwalled Carbon Nanotubes nih.gov |
| Animal & Fishery Products | Homogenization & LLE mhlw.go.jpnih.gov | Acetone/n-hexane mhlw.go.jpnih.gov | SAX/PSA mini-column nih.gov |
| Various Crops | SPE nih.govresearchgate.net | Acetonitrile/Water nih.govresearchgate.net | C18 disk and Silica cartridge nih.govresearchgate.net |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS methodology is a widely adopted sample preparation technique in pesticide residue analysis, including for this compound. It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) clean-up step.
A modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been successfully developed for the determination of spinetoram (a mixture of 3′-O-ethyl-5,6-dihydro spinosyn J and 3′-O-ethyl this compound) in complex matrices such as soybean and cotton. nih.govmdpi.comresearchgate.net The procedure typically begins with the extraction of the sample using an organic solvent, with ethyl acetate being an effective choice for spinosyns, demonstrating recovery rates of over 85%. mdpi.com
Following the initial extraction, a partitioning step is induced by the addition of salts, such as magnesium sulfate and sodium chloride, to separate the aqueous and organic layers. The subsequent clean-up of the organic extract is performed using dSPE, which involves adding a combination of sorbents to the extract to remove interfering matrix components. For the analysis of this compound, a combination of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) has been shown to be effective. nih.govmdpi.comresearchgate.net PSA is used to remove organic acids, fatty acids, and sugars; C18 retains nonpolar interferences; and GCB is effective in removing pigments and sterols. nih.govmdpi.comresearchgate.net
The selection of appropriate sorbents is critical for minimizing matrix effects and achieving accurate quantification. The final extract is then analyzed by LC-MS/MS, which provides the high selectivity and sensitivity required for detecting trace levels of this compound. mdpi.com
Solid-Phase Extraction (SPE) with Polymeric Sorbents
Solid-Phase Extraction (SPE) is another powerful technique for the selective extraction and concentration of analytes from complex samples. Polymeric sorbents, particularly hydrophilic-lipophilic balanced (HLB) polymers, are increasingly used for the extraction of a wide range of compounds, including this compound, from aqueous and organic matrices.
HLB sorbents are copolymers that contain both hydrophilic and lipophilic functional groups, allowing for the retention of a broad spectrum of analytes with varying polarities. A common example is a copolymer of divinylbenzene (B73037) (a lipophilic monomer) and N-vinylpyrrolidone (a hydrophilic monomer). sc.edu This dual nature makes them highly versatile and effective for extracting compounds like this compound, which possesses both hydrophobic (the macrolide core) and hydrophilic (the amino-sugar moieties) characteristics.
The SPE process involves several steps:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.
Loading: The sample, dissolved in an appropriate solvent, is passed through the SPE cartridge. This compound is retained on the sorbent through hydrophobic and/or hydrophilic interactions.
Washing: The cartridge is washed with a solvent or a mixture of solvents to remove co-extracted impurities while the analyte of interest remains bound to the sorbent.
Elution: A small volume of a strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interactions between this compound and the sorbent, eluting the analyte in a concentrated and purified form. sc.edu
The use of polymeric sorbents in SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to handle a wide range of sample matrices. nih.gov The resulting clean extract is then suitable for analysis by various instrumental techniques, most notably LC-MS/MS.
Validation Parameters for Analytical Methods (e.g., Linearity, Sensitivity, Reproducibility)
To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must be thoroughly validated. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended use. Key validation parameters include linearity, sensitivity, and reproducibility.
Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. The linearity is expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.99. mdpi.com
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, LOQs are often in the low nanogram per gram (ng/g) or microgram per kilogram (µg/kg) range. mdpi.com
Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. It is often expressed as the relative standard deviation (RSD) of replicate measurements. For residue analysis, RSD values should typically be ≤20%. eurl-pesticides.eu
Below are interactive data tables summarizing typical validation parameters for the analysis of this compound using a modified QuEChERS method followed by LC-MS/MS.
Table 1: Linearity and Sensitivity Data for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | mdpi.com |
| Correlation Coefficient (R²) | ≥0.99 | mdpi.com |
| Limit of Quantification (LOQ) | 2.5 ng/g | mdpi.com |
| Limit of Detection (LOD) | Not explicitly stated, but typically 1/3 of LOQ | mdpi.com |
Table 2: Recovery and Reproducibility Data for this compound at Different Spiking Levels
| Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 25 | >85 | < 0.5 (as Horwitz Ratio) | mdpi.com |
| 50 | >85 | Not specified | mdpi.com |
| 100 | >85 | Not specified | mdpi.com |
These validation data demonstrate that the described analytical methodologies are capable of accurately and reliably quantifying this compound at trace levels in complex matrices, which is essential for regulatory compliance and scientific research.
Biotechnological Advancements and Metabolic Engineering for Enhanced Spinosyn L Production
Strain Development and Optimization in Saccharopolyspora spinosa
Strain improvement in the native producer Saccharopolyspora spinosa has been a primary approach to increase spinosyn yield. These strategies encompass rational metabolic engineering of biosynthetic pathways, as well as random mutagenesis and selection techniques.
Rational Metabolic Engineering of Biosynthetic Pathways
Rational metabolic engineering involves targeted modifications to the organism's genetic and metabolic networks to improve the production of desired compounds.
The spinosyn biosynthetic pathway involves several key enzymatic steps, including polyketide chain elongation by PKS and glycosylation by glycosyltransferases. Modulation of the activity of these enzymes or enzymes involved in precursor supply can influence spinosyn production and potentially the ratio of different spinosyn factors. The spn gene cluster encodes a type I PKS and genes involved in the synthesis and attachment of the deoxysugars D-forosamine and tri-O-methyl-L-rhamnose. nih.govresearchgate.net Spinosyn L differs from Spinosyn A and D in the glycosylation pattern of the rhamnose moiety, possessing a 4-hydroxy-3,5-dimethoxy-L-rhamnose instead of a tri-O-methyl-L-rhamnose. nih.govwikipedia.org Enzymes like glycosyltransferases (e.g., SpnG, responsible for rhamnose attachment) nih.gov and methyltransferases are crucial for determining the final glycosylation pattern. Overexpression of genes involved in rhamnose and forosamine (B98537) biosynthesis and linkage, such as gdh, kre, gtt, and epi, has been shown to increase total spinosad production in S. spinosa. nih.govresearchgate.netoup.com For example, overexpression of genes encoding enzymes for forosamine and rhamnose biosynthesis and linkage resulted in a 13-fold increase in total spinosad production in one engineered strain. researchgate.net Modulating the activity or expression of specific glycosyltransferases or methyltransferases involved in the modification of the rhamnose attached to the polyketide backbone could potentially alter the proportion of this compound relative to other spinosyns, although specific studies detailing this for this compound were not prominently found in the search results focusing on S. spinosa. Engineering efforts have also targeted precursor supply pathways, such as the beta-oxidation and ACC/PCC pathways, leading to increased total spinosad yields by enhancing the availability of acyl-CoA precursors. bohrium.com
Genome Editing Technologies (e.g., CRISPR/Cas9) in Saccharopolyspora spp.
Advanced genome editing technologies, particularly CRISPR/Cas9, have emerged as powerful tools for precise genetic manipulation in Saccharopolyspora species, enabling targeted modifications to enhance secondary metabolite production. CRISPR/Cas9 has been successfully implemented in S. spinosa for gene knockouts, such as the deletion of the PEP phosphonomutase gene, which led to increased spinosad (Spinosyn A and D) yield by affecting precursor supply. acs.orgnih.gov This technology has also been utilized in the construction of plasmids for the overexpression of the complete spn gene cluster. researchgate.netnih.gov The development and application of CRISPR/Cas9 systems in S. spinosa are considered crucial for facilitating large-scale genome editing and accelerating the process of engineering strains for higher spinosyn production. researchgate.netresearchgate.netsci-hub.se While these applications have primarily focused on improving total spinosad yield, the precision offered by CRISPR/Cas9 holds potential for targeted modifications within the spinosyn biosynthetic pathway that could specifically influence the production or accumulation of minor components like this compound.
Heterologous Biosynthesis of this compound in Alternative Microbial Hosts
Heterologous biosynthesis involves transferring the genetic machinery for producing a compound from its native producer to a different, often more genetically tractable, microbial host. This approach offers advantages for pathway engineering, diversification of products, and potentially higher yields in optimized hosts. The spinosyn biosynthetic gene cluster has been successfully cloned and expressed in alternative hosts, including Streptomyces albus and Saccharopolyspora erythraea. oup.comsci-hub.senih.gov These heterologous systems provide platforms for manipulating the spinosyn pathway more readily than in the native S. spinosa. Notably, specific efforts have been made to produce individual spinosyn factors in heterologous hosts. One study explicitly mentions the construction of a gene cluster in Streptomyces albus J1074 designed to produce spinosyns J and L by selectively deleting the spnK gene from an artificial spinosad gene cluster. oup.com This demonstrates the feasibility of producing this compound, a minor component, in a heterologous system through targeted modification of the biosynthetic pathway. Heterologous production of total spinosad (Spinosyn A and D) in Streptomyces species has also shown significant yield improvements compared to the original heterologous host strain. nih.gov The ability to reconstitute and manipulate portions of the spinosyn pathway in alternative hosts opens avenues for dedicated engineering efforts aimed at optimizing the production of specific minor spinosyns, including this compound.
Here is a summary of some research findings on spinosyn production enhancement:
| Strategy | Target Organism | Outcome (Primary Focus) | Fold Increase (vs Wild Type) | Reference |
| UV Mutagenesis | Saccharopolyspora spinosa | Spinosad (A and D) Production | Up to 2.86-fold | researchgate.net |
| Genome Shuffling (with mutagenesis) | Saccharopolyspora spinosa | Spinosad (A and D) Production | Up to 6.6-fold | sci-hub.seresearchgate.net |
| Overexpression of metK1-sp, rmbA, rmbB | Saccharopolyspora spinosa | Spinosyn A and D Production | 7.44-fold (A), 8.03-fold (D) | nih.gov |
| Overexpression of Forosamine and Rhamnose Genes | Saccharopolyspora spinosa | Spinosad (A and D) Production | Up to 13-fold | researchgate.net |
| Overexpression of Complete spn Gene Cluster | Saccharopolyspora spinosa | Spinosad (A and D) Production | 2.24-fold (124% increase) | researchgate.netnih.gov |
| Knockout of PEP Phosphonomutase Gene (orf 06952-4171) via CRISPR/Cas9 | Saccharopolyspora spinosa | Spinosyn A and D Production | 2.14-fold (A), 1.76-fold (D) | acs.orgnih.gov |
| Heterologous Biosynthesis of Spinosad | Streptomyces albus J1074 | Spinosad (A and D) Production | ~1000-fold | nih.gov |
| Heterologous Biosynthesis of Spinosyns J and L (via spnK deletion) | Streptomyces albus J1074 | Spinosyns J and L Production | Not quantified in abstract | oup.com |
| Combinatorial Engineering of Beta-oxidation and ACC/PCC pathways | Saccharopolyspora spinosa | Spinosad (A and D) Production | Up to 9.61-fold | bohrium.com |
Note: Most reported fold increases are for total spinosad (Spinosyn A and D) or butenyl-spinosyn, as these are the primary targets of many production enhancement studies. Specific data on the fold increase of this compound resulting from these strategies is less commonly reported in the provided abstracts, with the exception of the heterologous expression study specifically targeting Spinosyns J and L.
Engineering Streptomyces albus and Other Actinomycetes for Spinosyn Production
Saccharopolyspora spinosa, the native producer of spinosyns, presents challenges for genetic manipulation researchgate.net. This has led to exploring heterologous expression systems in other actinomycetes, particularly Streptomyces species, which are well-established hosts for producing natural products asm.orgasm.org. Streptomyces albus J1074 is a commonly used model strain for heterologous expression due to its clear genetic background, relatively short growth cycle, simple culture requirements, and ease of genetic manipulation asm.org.
The entire spinosyn biosynthetic gene cluster (spn) from S. spinosa has been introduced into Streptomyces hosts like S. albus J1074 and S. lividans TK24 sci-hub.seacs.org. While this allows for heterologous biosynthesis, initial spinosyn titers in these hosts were very low sci-hub.seacs.org. Engineering efforts in S. albus J1074 have focused on improving spinosad production by systematically investigating the overexpression of polyketide synthase (PKS) genes (spnA, B, C, D, E) and increasing the supply of PKS precursors nih.gov. Overexpression of the complete spn gene cluster in S. spinosa has also been shown to significantly enhance spinosad yield researchgate.netresearchgate.net.
Other actinomycetes like Saccharopolyspora erythraea have also been explored as heterologous hosts, with the native erythromycin (B1671065) PKS genes being replaced by the assembled spinosad gene cluster asm.orgasm.org.
Overcoming Bottlenecks in Heterologous Expression Systems
Heterologous expression of spinosyns in hosts like Streptomyces faces several bottlenecks that limit production researchgate.netresearchgate.net. These include insufficient expression or activity of biosynthetic enzymes, limited supply of precursors and cofactors, and potential imbalances in metabolic pathways sci-hub.seacs.org.
Studies using omics-guided metabolic engineering in Streptomyces albus J1074 have revealed rate-limiting steps in spinosyn heterologous production sci-hub.seacs.orgresearchgate.net. For instance, transcriptomics, proteomics, and metabolomics analyses indicated that the expression of certain genes (e.g., spnE, spnI, spnN) and the biosynthesis of sugar ligands were insufficient in some heterologous strains sci-hub.se. Metabolomic analysis further showed that while S. albus J1074 had more precursors and cofactors than S. lividans TK24, the enzymatic activity of methyltransferase SpnI was insufficient, leading to the accumulation of intermediate spinosyn P-CH2 sci-hub.se.
Engineering strategies to overcome these bottlenecks have included overexpressing limiting enzymes and biosynthetic modules. For example, overexpressing the rhamnose biosynthetic module and methyltransferase SpnI in S. albus J1074 significantly increased spinosad production sci-hub.se. Increasing the supply of polyketide synthase precursors has also been a strategy to improve heterologous spinosad production nih.gov. Deletion of the bkdR gene, encoding a TetR family transcriptional regulator, in Streptomyces albus B4 (a derivative of J1074) enhanced the supply of malonyl- and methylmalonyl-CoA precursors, leading to increased heterologous spinosad yield asm.orgnih.gov.
Fermentation Process Optimization for Industrial Scale-Up
Optimizing fermentation conditions is crucial for improving spinosyn production at an industrial scale google.comsci-hub.seasm.org. This involves adjusting various parameters to create an optimal environment for the producing microorganism.
Medium Component Optimization (e.g., Carbon Source, Precursor Feeding)
The composition of the fermentation medium significantly impacts spinosyn yield frontiersin.orgnih.govkarger.com. Optimization studies have focused on identifying the most effective carbon and nitrogen sources, as well as other essential nutrients.
Different carbohydrates have been evaluated as carbon sources for S. spinosa. Mannitol (B672) and glucose have been shown to significantly enhance spinosad production compared to other sugars like maltose, sucrose, or glycerol (B35011) nih.govcabidigitallibrary.org. An optimized fermentation medium for S. spinosa strain Co121 included high concentrations of mannitol and cottonseed flour, along with corn steep liquor, KH2PO4, and CaCO3, resulting in a significant increase in spinosad production nih.govcabidigitallibrary.org.
Precursor feeding strategies can also improve spinosyn production by ensuring the availability of necessary building blocks. For instance, supplementing the medium with propionate (B1217596) can provide propionyl-CoA, a precursor for spinosyn biosynthesis asm.orgnih.gov. Adding vegetable oil to the fermentation medium has also been explored, with low concentrations potentially acting as a surfactant and promoting butenyl-spinosyn synthesis, while higher concentrations might redirect carbon flux towards biomass plos.org.
An example of medium optimization for butenyl-spinosyn production in Saccharopolyspora pogona involved single-factor experiments to determine optimal concentrations of glucose, cottonseed meal, and yeast extract frontiersin.orgnih.gov.
Bioreactor Conditions and Cultivation Strategies
Bioreactor conditions, including aeration, agitation, and dissolved oxygen (DO) levels, play a vital role in aerobic fermentation processes like spinosyn production researchgate.net. Optimizing these parameters can improve mass transfer and nutrient availability, thereby enhancing yield.
Dissolved oxygen is a critical factor, and strategies involving multi-stage DO control have been investigated for spinosad fermentation researchgate.net. For example, a four-phase DO strategy with varying DO levels at different fermentation stages was explored in 10 L bioreactors, correlating each phase with specific physiological characteristics of spinosad biosynthesis researchgate.net.
Bioreactor studies for butenyl-spinosyn production in Saccharopolyspora pogona have demonstrated increased yields in 5 L bioreactors under optimized conditions, with parameters like CER and OUR being monitored frontiersin.orgnih.govbohrium.com. The hydrodynamic conditions in bioreactors, influenced by operational parameters and the physical properties of the culture, significantly affect mass transfer acs.org.
Multi-Omics Analysis in Production Enhancement (e.g., Transcriptomics, Metabolomics, Comparative Genomics)
Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the complex metabolic networks and regulatory mechanisms involved in natural product biosynthesis in microorganisms sci-hub.seacs.orgfrontiersin.orgnih.gov. These analyses can identify bottlenecks and targets for metabolic engineering to improve spinosyn production.
Comparative genomic analysis can reveal genetic variations between high-producing and low-producing strains, identifying genes potentially responsible for enhanced yields frontiersin.orgnih.govfrontiersin.org. Transcriptomics allows for the study of gene expression patterns under different conditions, highlighting genes that are upregulated or downregulated during spinosyn biosynthesis nih.govacs.orgfrontiersin.orgresearchgate.net. Proteomics provides insights into protein levels, while metabolomics measures the concentrations of metabolites, including precursors and intermediates sci-hub.seacs.orgfrontiersin.orgresearchgate.net.
Combined multi-omics analysis has been used to elucidate the high-yield mechanisms in engineered strains and guide metabolic engineering strategies nih.govbohrium.comacs.orgfrontiersin.org. For instance, comparative genomic, transcriptomic, and targeted metabolomic analyses of Saccharopolyspora pogona strains with improved butenyl-spinosyn production revealed alterations in ribosomal proteins, branched-chain amino acid degradation, and oxidative phosphorylation nih.gov. Metabolomic analysis has also been used to identify the accumulation of intermediates, indicating insufficient enzyme activity as a rate-limiting step sci-hub.se. Transcriptomic analysis of S. spinosa strains with different spinosad production capabilities suggested that certain genes (spnI and spnP) might be bottlenecks and highlighted the relationship between primary carbon metabolism and spinosad formation researchgate.net.
Omics-guided metabolic engineering has been successfully applied to improve spinosyn production in heterologous hosts like Streptomyces spp., revealing rate-limiting steps and leading to significant increases in titer through targeted engineering sci-hub.seacs.orgresearchgate.net.
Compound Names and PubChem CIDs
Q & A
Q. What are the key physicochemical properties of Spinosyn L, and how do they influence experimental design?
this compound (C₄₃H₆₉NO₁₀) is a tetracyclic macrolide with a molecular weight of 760.01 g/mol. Its low water solubility (soluble in acetonitrile and chloroform) necessitates the use of organic solvents for dissolution in lab settings . The compound’s instability at room temperature and sensitivity to light require storage at -20°C under inert conditions to preserve integrity . Researchers should prioritize controlled environments (e.g., dark chambers, inert gas purging) during handling to minimize degradation.
Q. How is this compound synthesized, and what are the critical steps in its chemical modification?
this compound is derived from Spinosyn J via ethoxylation at the 3'-position, a reaction requiring precise control of temperature and catalyst activity to avoid byproducts like spinosyn B (a common demethylation product) . The synthesis involves fermenting Saccharopolyspora spinosa to produce precursor compounds, followed by chemical modification using ethylation agents under anhydrous conditions. Yield optimization often depends on reaction time and purity of starting materials .
Q. What analytical methods are recommended for quantifying this compound in experimental samples?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification due to this compound’s low volatility and complex structure. Mobile phases typically include acetonitrile/water gradients with 0.1% formic acid to enhance ionization . Calibration curves should be validated against certified reference standards (≥98% purity) to ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies in solubility values (e.g., 29 mg/L at pH 5 for Spinosyn D vs. This compound’s organic solvent solubility ) often arise from methodological differences. To address this:
Q. What experimental designs are optimal for studying this compound’s photodegradation pathways?
Controlled light-exposure studies using xenon-arc lamps (mimicking sunlight) can simulate environmental degradation. Key parameters include:
Q. How can researchers address variability in bioactivity assays for this compound against insect models?
Variability often stems from differences in insect species, developmental stages, or exposure routes. Mitigation strategies include:
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Non-linear regression models (e.g., log-logistic or Weibull functions) are preferred for dose-response curves. Advanced methods include:
- Bootstrap resampling to estimate uncertainty in EC₅₀ values .
- ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatments across multiple concentrations .
Data Contradiction and Validation
Q. How should researchers interpret conflicting reports on this compound’s environmental persistence?
Discrepancies in soil DT50 values (e.g., 9–17 days vs. field studies showing faster dissipation) may reflect differences in microbial activity or soil organic content. Recommendations:
- Replicate experiments using site-specific soil samples.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Document reaction conditions (e.g., molar ratios, catalyst batches) in detail .
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural modifications at the 3'-ethoxy group .
- Share raw chromatographic data via open-access platforms to enable cross-validation .
Methodological Frameworks
Q. How can the PICO framework guide research on this compound’s mode of action?
- Population : Target insect species (e.g., Plutella xylostella).
- Intervention : this compound application at sublethal concentrations.
- Comparison : Untreated controls or spinosad-treated groups.
- Outcome : Changes in neuronal activity (e.g., GABA receptor inhibition) .
This structured approach ensures hypothesis-driven experimentation and reduces bias in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
